Bromofenoxim
Overview
Description
Bromofenoxim is a phenoxy selective herbicide . It has a low aqueous solubility and is not considered highly volatile . It is not expected to be persistent in soil or water systems . It has a low to moderate toxicity to most fauna and flora .
Molecular Structure Analysis
This compound has a molecular formula of C13H7Br2N3O6 . It contains total 32 bond(s); 25 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxylamine(s) (aliphatic) and 2 nitro group(s) (aromatic) .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 526.1±60.0 °C at 760 mmHg, and a flash point of 272.0±32.9 °C . It has a molar refractivity of 89.1±0.5 cm3, a polar surface area of 133 Å2, and a molar volume of 229.2±7.0 cm3 .Scientific Research Applications
Analytical Method Development:
- Bromofenoxim, a widely used herbicide, has been analyzed through supercritical fluid chromatography (SFC), showing greater sensitivity and a larger linear range compared to HPLC analysis. This method aids in measuring this compound in water (Benfenati, Terreni, Rovida, & Stella, 1995).
Photolytic Behavior Studies:
- The photodecomposition of this compound in different forms (aqueous solution, solid state, aerosol) has been studied, revealing bromoxynil and 2,4-dinitrophenol as degradation products. Understanding its photolytic behavior, especially in the atmosphere, is crucial (Oms-molla, Schilling, Nolte, & Klockow, 1995).
Voltammetric and Amperometric Methods:
- Batch voltammetric and flow-injection analysis (FIA) with amperometric detection have been developed for trace determination of this compound. These methods are sensitive and rapid, offering insights into its electrochemical behavior (Cai, Ogorevc, Benfenati, Kalcher, Novič, & Grabec, 1995).
Chemiluminescence in Soil Analysis:
- Peroxyoxalate chemiluminescence is utilized for determining this compound in soil, providing a method to analyze herbicides directly in soil without prior separation. This technique expands the scope of environmental monitoring of this compound (Abubaker & Wandruszka, 1991).
Antioxidant Activity Evaluation:
- Bromfenac, a derivative of this compound, has been studied for its antioxidant activity in model systems. This research contributes to understanding its potential therapeutic applications, particularly in treating eye diseases (Galimova, Khaibullina, Enikeev, Bortsova, Mochalov, Galimova, Travnikov, Asadullina, & Aver’yanova, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Bromofenoxim is a phenoxy selective herbicide . It primarily targets photosystem II, a key component of the photosynthetic process in plants . By inhibiting photosystem II, this compound disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .
Mode of Action
This compound acts by binding to the D1 protein in photosystem II . This binding inhibits the normal electron flow from water to plastoquinone, an essential step in photosynthesis. As a result, the plant cannot produce the energy it needs to grow and survive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound prevents the conversion of light energy into chemical energy in the form of ATP and NADPH. These molecules are crucial for the synthesis of carbohydrates, which are the primary energy source for plants. Therefore, the inhibition of photosynthesis leads to a depletion of energy resources in the plant, ultimately causing plant death .
Pharmacokinetics
These properties suggest that this compound has a relatively short environmental half-life and is unlikely to accumulate in the environment or in organisms .
Result of Action
The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, this compound deprives the plant of the energy it needs to grow and survive . This makes this compound effective for controlling a variety of broad-leaved weeds and grasses .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility suggests that it may be less effective in wet conditions . Additionally, its non-persistence in soil and water systems indicates that it may degrade quickly in the environment, potentially reducing its long-term effectiveness . It is slightly mobile in the environment, suggesting potential for particle-bound transport .
Biochemical Analysis
Biochemical Properties
Bromofenoxim is known to interact with various enzymes and proteins in biochemical reactions. It has been found to have an inhibitory effect on the oxidation of sulfanilic acid (SA) by hydrogen peroxide in the presence of Cu(II) ion . This suggests that this compound may interact with enzymes involved in oxidation reactions.
Cellular Effects
It is known that this compound is a selective herbicide, suggesting that it may have specific effects on certain types of cells, particularly those of weeds .
Molecular Mechanism
Its inhibitory effect on the oxidation of sulfanilic acid suggests that it may bind to certain enzymes and inhibit their activity
Metabolic Pathways
Given its chemical structure and known interactions, it is likely that it is involved in oxidation reactions and may interact with enzymes involved in these pathways .
properties
IUPAC Name |
2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNPKDYCLFGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041681 | |
Record name | Bromofenoxim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13181-17-4 | |
Record name | Bromofenoxim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13181-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromofenoxim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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